3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride chemical structure and properties
3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride chemical structure and properties
Introduction
The phthalazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antihypertensive, and antihistaminic agents, making it a fertile ground for drug discovery and development.[1][3] This technical guide focuses on a specific derivative, 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride, providing a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic route, and methods for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel phthalazinone-based compounds.
Chemical Structure and Nomenclature
The chemical structure of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is characterized by a bicyclic phthalazinone core with a methyl group at the 3-position of the dihydro-lactam ring. The hydrochloride salt form enhances its solubility in aqueous media.
IUPAC Name: 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride
CAS Number: 2095410-07-2
Chemical Structure:
Caption: Chemical structure of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride.
Physicochemical Properties
Detailed experimental data for 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is not extensively reported in the literature. However, we can infer its properties based on the known data of the parent compound, 3,4-dihydrophthalazin-1(2H)-one hydrochloride, and general chemical principles.
| Property | Value (Predicted/Calculated) | Reference/Basis |
| Molecular Formula | C₉H₁₁ClN₂O | Calculated |
| Molecular Weight | 214.65 g/mol | Calculated |
| Appearance | White to off-white powder | Inferred from similar compounds[4] |
| Melting Point | >200 °C | Inferred from the non-methylated analog (222-224 °C)[4] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally imparts aqueous solubility. |
| pKa | The amide proton is weakly acidic, and the imine nitrogen is basic. | General chemical knowledge of the phthalazinone scaffold.[1] |
| LogP | Moderate lipophilicity is expected. | The presence of both aromatic and lactam moieties suggests a balance between hydrophobic and hydrophilic character.[1] |
Proposed Synthesis
A plausible and efficient method for the synthesis of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride involves a two-step process starting from the commercially available 2-acetylbenzoic acid. The first step is the cyclization with hydrazine to form 3-methylphthalazin-1(2H)-one, followed by a reduction of the double bond to yield the dihydro derivative, and subsequent salt formation.
Caption: Proposed synthetic workflow for 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 3-Methylphthalazin-1(2H)-one
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To a solution of 2-acetylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product is expected to precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3-methylphthalazin-1(2H)-one.
Step 2: Synthesis of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one
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Dissolve 3-methylphthalazin-1(2H)-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (2-3 equivalents), portion-wise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Methyl-3,4-dihydrophthalazin-1(2H)-one.
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Purify the crude product by column chromatography on silica gel if necessary.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified 3-Methyl-3,4-dihydrophthalazin-1(2H)-one in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethanol.
-
Slowly add a solution of hydrochloric acid in ether or ethanol (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Filter the solid, wash with anhydrous diethyl ether, and dry under vacuum to obtain 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride.
Characterization and Analytical Techniques
The structural confirmation and purity assessment of the synthesized 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride would be performed using a combination of modern analytical techniques.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, a quartet for the proton at the C3 position, a doublet for the methyl group at C3, and signals for the protons of the CH₂ group at the C4 position. The NH protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methine carbon at C3, the methylene carbon at C4, and the methyl carbon.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
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Aromatic protons: δ 7.2-8.0 ppm (multiplet, 4H)
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CH at C4: δ ~4.5 ppm (singlet or AB quartet, 2H)
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CH at C3: δ ~4.0-4.5 ppm (quartet, 1H)
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CH₃ at C3: δ ~1.2-1.5 ppm (doublet, 3H)
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NH protons: δ ~8.0-10.0 ppm (broad singlets, 2H)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride include:
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N-H stretching: ~3200-3400 cm⁻¹
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C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=O stretching (amide): ~1650-1680 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Methyl-3,4-dihydrophthalazin-1(2H)-one, the expected molecular ion peak [M+H]⁺ would be at m/z 177.09.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid), would be suitable for assessing the purity and for purification if needed.
Potential Biological Activities and Applications
While specific biological data for 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is scarce, the broader class of phthalazinone derivatives has shown a remarkable range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs.
-
Anticancer Activity: Many phthalazinone derivatives have been reported to exhibit potent anticancer properties, with some acting as inhibitors of poly(ADP-ribose) polymerase (PARP).[5]
-
Anti-inflammatory and Analgesic Effects: The phthalazinone core is present in several compounds with demonstrated anti-inflammatory and analgesic activities.[7]
-
Cardiovascular Effects: Certain phthalazinone derivatives have been investigated for their antihypertensive and vasorelaxant properties.[8]
-
Antihistaminic Properties: The well-known antihistamine drug, azelastine, features a phthalazinone core structure.[8]
Given this diverse biological profile, 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride represents a valuable building block for the synthesis of novel bioactive molecules and for screening in various disease models.
Conclusion
This technical guide provides a detailed overview of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride, a compound of interest within the pharmacologically significant phthalazinone family. While specific experimental data for this molecule is limited, this guide offers a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known properties of related compounds. The proposed synthetic route and analytical methods provide a solid foundation for researchers to produce and validate this compound for further investigation in medicinal chemistry and drug discovery.
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